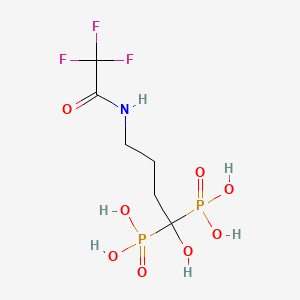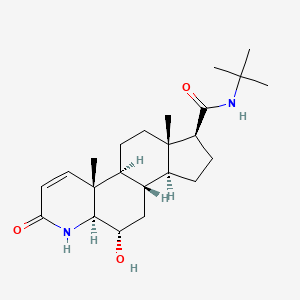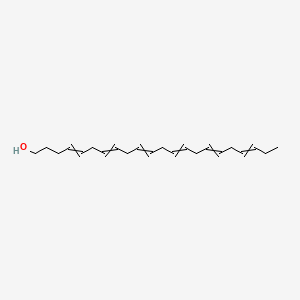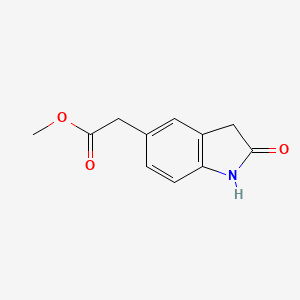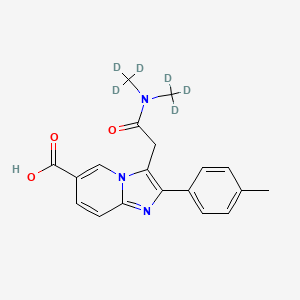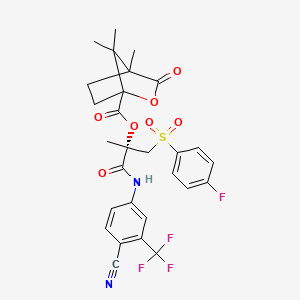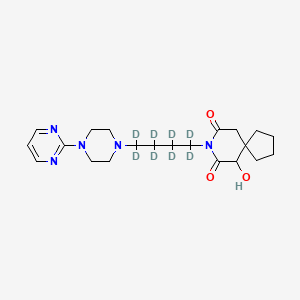
2-Pyridylacetic Acid-d6 Hydrochloride (Major)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyridylacetic Acid-d6 Hydrochloride (Major) is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, which include increased stability and the ability to trace chemical pathways. It is a derivative of pyridylacetic acid, where the hydrogen atoms are replaced with deuterium.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridylacetic Acid-d6 Hydrochloride (Major) typically involves the catalytic hydrogenation of 2-cyanoacetic acid in the presence of deuterium oxide (D2O). This reaction is carried out under controlled conditions to ensure the incorporation of deuterium into the molecule. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to achieve high yields and purity. The final product is purified through crystallization and other separation techniques to ensure it meets the required standards for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-Pyridylacetic Acid-d6 Hydrochloride (Major) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles in a polar solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridylacetic acid derivatives, while reduction may produce deuterated alcohols or amines .
Scientific Research Applications
2-Pyridylacetic Acid-d6 Hydrochloride (Major) has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Biology: Employed in metabolic studies to trace biochemical pathways and understand the metabolism of pyridylacetic acid derivatives.
Medicine: Investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-Pyridylacetic Acid-d6 Hydrochloride (Major) involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound provide increased stability and resistance to metabolic degradation, allowing for more precise studies of its effects. The compound can act as a substrate or inhibitor in various enzymatic reactions, influencing the activity of enzymes and other proteins involved in metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2-Pyridylacetic Acid: The non-deuterated form of the compound, which lacks the stability and tracing capabilities provided by deuterium.
2-Pyridylacetic Acid-d5 Hydrochloride: A similar deuterated compound with five deuterium atoms instead of six.
Pyridylacetic Acid Derivatives: Various derivatives with different substituents on the pyridine ring, offering different chemical and physical properties
Uniqueness
2-Pyridylacetic Acid-d6 Hydrochloride (Major) is unique due to its complete deuteration, which provides enhanced stability and allows for detailed tracing in chemical and biological studies. This makes it particularly valuable in research applications where precise tracking of molecular interactions and pathways is essential .
Properties
CAS No. |
1329799-67-8 |
|---|---|
Molecular Formula |
C7H8ClNO2 |
Molecular Weight |
179.633 |
IUPAC Name |
2,2-dideuterio-2-(3,4,5,6-tetradeuteriopyridin-2-yl)acetic acid;hydrochloride |
InChI |
InChI=1S/C7H7NO2.ClH/c9-7(10)5-6-3-1-2-4-8-6;/h1-4H,5H2,(H,9,10);1H/i1D,2D,3D,4D,5D2; |
InChI Key |
MQVISALTZUNQSK-UNJHBGEESA-N |
SMILES |
C1=CC=NC(=C1)CC(=O)O.Cl |
Synonyms |
2-Pyridineacetic Acid-d6 Hydrochloride; 2-(Pyridin-2-yl)acetic Acid-d6 Hydrochloride; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


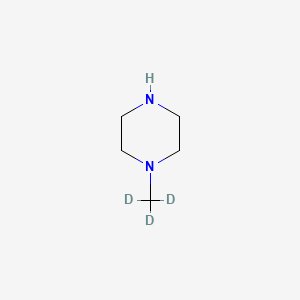
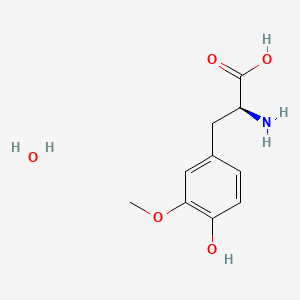
![2-[(4-Trifluoromethyl)phenyl]-6-methyl Nicotinic Acid](/img/structure/B564437.png)
